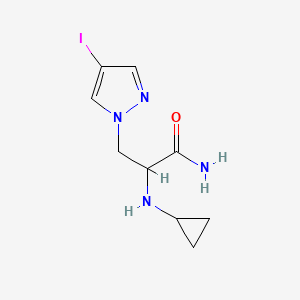
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide is a chemical compound that features a cyclopropylamino group, an iodo-substituted pyrazole ring, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amidation: The iodinated pyrazole is reacted with 2-bromo-3-chloropropionamide to form the desired product. This step typically requires a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (potassium carbonate, sodium hydroxide), solvents (dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, sodium hypochlorite), solvents (water, acetonitrile).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Coupling Reactions: Palladium catalysts, bases (potassium carbonate, cesium carbonate), solvents (dimethylformamide, toluene).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives.
科学的研究の応用
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The cyclopropylamino group and the iodo-substituted pyrazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(Cyclopropylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoic acid: Similar structure but with a butanoic acid backbone.
2-(4-iodo-1H-pyrazol-1-yl)propanamide: Lacks the cyclopropylamino group.
1H-Pyrazole-1-butanoic acid, α-(cyclopropylamino)-4-iodo-: Similar structure but with a different backbone.
Uniqueness
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopropylamino group and the iodo-substituted pyrazole ring allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C9H13IN4O |
|---|---|
分子量 |
320.13 g/mol |
IUPAC名 |
2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H13IN4O/c10-6-3-12-14(4-6)5-8(9(11)15)13-7-1-2-7/h3-4,7-8,13H,1-2,5H2,(H2,11,15) |
InChIキー |
VQUIPFNSGHWHPZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(CN2C=C(C=N2)I)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


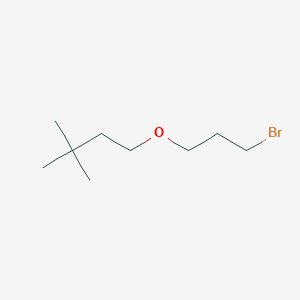
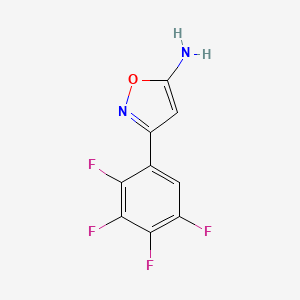
![(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine](/img/structure/B13545040.png)
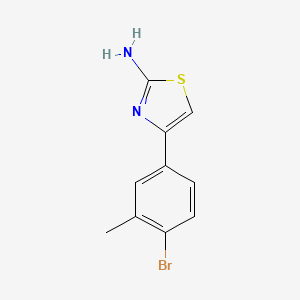
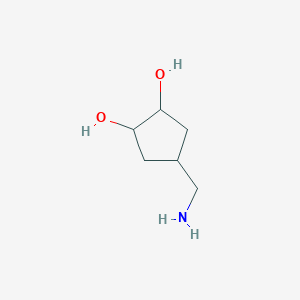
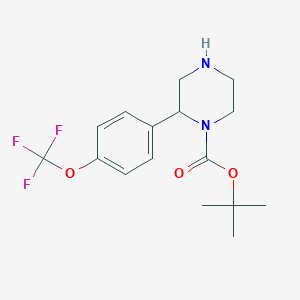
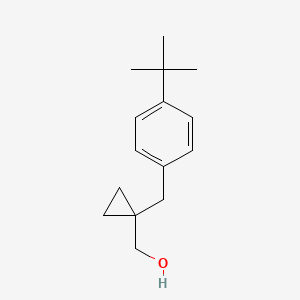
![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
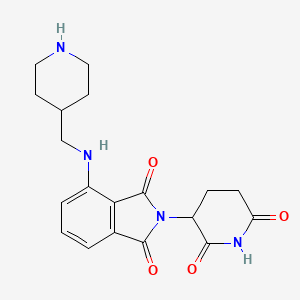
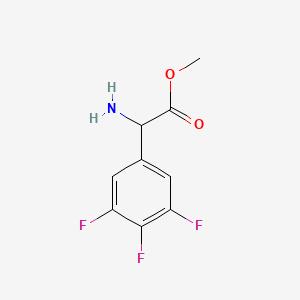
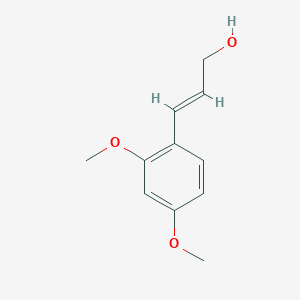
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)

